N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide
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Overview
Description
N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a quinazolinone core, a piperazine ring, and a phenylacetamide moiety, making it a candidate for various pharmacological studies.
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, it can influence the contraction of smooth muscles in various parts of the body .
Action Environment
Biochemical Analysis
Biochemical Properties
This compound interacts with alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors could influence various biochemical reactions.
Cellular Effects
The compound’s interaction with alpha1-adrenergic receptors could have significant effects on cellular processes. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound could potentially influence these cellular functions.
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with alpha1-adrenergic receptors . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide typically involves multiple stepsCommon reagents used in these reactions include acetonitrile, Yb(OTf)3, and various solvents for recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Trazodone: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Naftopidil: Shares structural similarities and pharmacological properties.
Urapidil: Also targets alpha1-adrenergic receptors and has a comparable mechanism of action.
Uniqueness
N-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O4S/c1-38-25-14-8-7-13-24(25)32-15-17-33(18-16-32)27(36)20-39-29-30-23-12-6-5-11-22(23)28(37)34(29)31-26(35)19-21-9-3-2-4-10-21/h2-14H,15-20H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRUJITMOSXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3NC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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